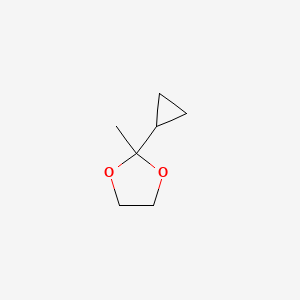

2-Cyclopropyl-2-methyl-1,3-dioxolane

Description

Contextualization within 1,3-Dioxolane (B20135) Chemistry: Fundamental Principles and Research Trajectories

The 1,3-dioxolane ring system is a fundamental motif in organic chemistry. chemicalbook.com Dioxolanes are five-membered cyclic acetals formed by the reaction of an aldehyde or a ketone with ethylene (B1197577) glycol. wikipedia.org This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product. chemicalbook.comorganic-chemistry.org

A primary and long-standing application of 1,3-dioxolanes is their use as protecting groups for carbonyl functionalities (aldehydes and ketones) in multi-step syntheses. nih.gov The cyclic acetal (B89532) structure is stable under neutral and basic conditions and is resistant to many nucleophiles and certain oxidizing agents, allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. organic-chemistry.org The original carbonyl group can be readily regenerated by acid-catalyzed hydrolysis. organic-chemistry.org

Modern research trajectories for the broader 1,3-dioxolane class have expanded beyond their role as protecting groups. They are being investigated for their potential as biobased, green polar aprotic solvents, presenting an alternative to traditional fossil-based solvents. researchgate.netrsc.org Furthermore, the combustion chemistry of simple dioxolanes has attracted interest in the context of biofuels, as they can be produced from biomass-derived components like ethylene glycol and formaldehyde. researchgate.netresearchgate.net Studies comparing the combustion of 1,3-dioxolane to similar acyclic and cyclic ethers help to elucidate the influence of the ring structure on reactivity and emission profiles. researchgate.netresearchgate.net

Significance of the Cyclopropyl (B3062369) and Methyl Substituents in 1,3-Dioxolane Scaffolds: Stereochemical and Electronic Considerations

The identity of the substituents at the C2 position of the 1,3-dioxolane ring profoundly influences its properties. In 2-Cyclopropyl-2-methyl-1,3-dioxolane, the geminal disubstitution with a methyl and a cyclopropyl group introduces distinct stereochemical and electronic effects.

The 1,3-dioxolane ring itself is not planar and typically adopts an envelope or twist conformation. researchgate.net The presence of two substituents at C2, as in this case, impacts the conformational preference of the ring. The steric bulk of the methyl and cyclopropyl groups will influence the energetic landscape of these conformations.

From an electronic standpoint, the substituents have a significant effect on the stability and reactivity of the acetal carbon.

Methyl Group: The methyl group is a simple alkyl substituent that acts as a weak electron-donating group through an inductive effect. This donation of electron density can help to stabilize the acetal linkage.

Cyclopropyl Group: The cyclopropyl group is electronically unique. Due to the high degree of angle strain, the C-C bonds have significant p-character, causing the ring to exhibit electronic properties similar to those of a carbon-carbon double bond. nih.gov This "cyclopropyl effect" allows the group to participate in conjugation and stabilize adjacent positive charges. chemistryworld.com This property can influence the rate of both the formation and the acid-catalyzed cleavage of the dioxolane, as these processes often involve intermediates with partial positive charge on the C2 carbon.

The combined electronic effects of an inductively donating methyl group and a conjugatively stabilizing cyclopropyl group would be expected to impart a high degree of stability to the acetal functionality. Computational studies on related systems have shown that the electronic effect of substituents on a double bond or a reactive center determines the charge polarization and can dictate the regioselectivity of reactions. nih.gov

Scope of Academic Research Pertaining to this compound and Structurally Related Analogs

While dedicated research publications on this compound are limited, the scope of its academic interest can be inferred from studies on structurally related analogs. These compounds are typically explored as synthetic intermediates or for their specific physical properties. The synthesis of such ketals is a standard procedure, involving the ketalization of the corresponding ketone (in this case, cyclopropyl methyl ketone) with ethylene glycol. wikipedia.org

Research on analogous 2,2-disubstituted-1,3-dioxolanes often falls into categories of synthetic methodology, polymer chemistry, or as intermediates for pharmaceuticals and agrochemicals. For instance, the simple analog 2-methyl-1,3-dioxolane (B1212220) is a known byproduct in polyethylene (B3416737) terephthalate (B1205515) (PET) production and can be used as a comonomer in the synthesis of polyoxymethylene resins. google.com Other analogs with functionalized side chains are used as building blocks in more complex syntheses. sigmaaldrich.com

The table below compares this compound with some of its structurally related analogs, highlighting the type of data available in the public domain, which primarily consists of basic physical and chemical identifiers.

| Compound Name | Molecular Formula | CAS Number | Key Properties / Research Context | Source |

|---|---|---|---|---|

| This compound | C7H12O2 | 766-24-5 | Listed in chemical databases and hazard inventories. | epa.gov |

| 2-Cyclopentyl-2-methyl-1,3-dioxolane | C9H16O2 | Not Available | Physical and chemical properties computed and listed in databases like PubChem. | nih.gov |

| 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane | C7H13ClO2 | 5978-08-5 | Commercially available synthetic intermediate; physical properties (b.p., density) documented. | sigmaaldrich.com |

| 2-methyl-1,3-dioxolane (MDO) | C4H8O2 | Not Available | Studied in the context of polymer production and as a byproduct in industrial processes. | google.com |

| 2-[2-(Chloromethyl)cyclopropyl]-2-methyl-1,3-dioxolane | C8H13ClO2 | 825-07-0 | Listed as a similar compound in chemical databases, suggesting its role as a potential synthetic analog. | epa.gov |

Structure

3D Structure

Properties

CAS No. |

766-24-5 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-cyclopropyl-2-methyl-1,3-dioxolane |

InChI |

InChI=1S/C7H12O2/c1-7(6-2-3-6)8-4-5-9-7/h6H,2-5H2,1H3 |

InChI Key |

ADUYNUPCONSLJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCO1)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropyl 2 Methyl 1,3 Dioxolane and Analogs

Conventional Acetalization and Ketalization Approaches for 1,3-Dioxolanes

The traditional synthesis of 1,3-dioxolanes, including 2-Cyclopropyl-2-methyl-1,3-dioxolane, is achieved through the ketalization of a ketone (cyclopropyl methyl ketone) with a 1,2-diol (ethylene glycol). This reaction is typically reversible and requires specific conditions to drive it towards the product side.

Acid-Catalyzed Condensation of Carbonyl Compounds with 1,2-Diols

The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol. chemicalbook.comwikipedia.org For the specific synthesis of this compound, this involves the reaction of cyclopropyl (B3062369) methyl ketone with ethylene (B1197577) glycol in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol. Subsequent proton transfer and elimination of a water molecule lead to the formation of a protonated dioxolane, which is then deprotonated to yield the final product and regenerate the acid catalyst. youtube.com

A critical aspect of this equilibrium-driven reaction is the removal of water as it forms. organic-chemistry.org A common laboratory technique to achieve this is the use of a Dean-Stark apparatus, which continuously removes water from the reaction mixture via azeotropic distillation with a solvent like toluene (B28343), thereby driving the reaction to completion. organic-chemistry.org

Evaluation of Solvent-Dependent and Solvent-Free Reaction Conditions

The choice of reaction medium significantly impacts the synthesis of 1,3-dioxolanes. Traditionally, these reactions are performed in an organic solvent, such as toluene or benzene, that can form an azeotrope with water to facilitate its removal. chemicalbook.comorganic-chemistry.org However, growing environmental concerns have spurred interest in solvent-free reaction conditions. rsc.orgresearchgate.net

Solvent-free, or "neat," syntheses offer several advantages, including reduced solvent waste, lower costs, and often simpler work-up procedures. rsc.org While effective, these conditions may require alternative methods for water removal or the use of highly efficient catalysts to drive the reaction forward. The move away from traditional, often hazardous, organic solvents is a key tenet of green chemistry. rsc.orgresearchgate.net

Catalytic Systems in 1,3-Dioxolane (B20135) Formation: Homogeneous and Heterogeneous Catalysts

The catalyst is central to the formation of 1,3-dioxolanes, with both homogeneous and heterogeneous systems being widely employed.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Common examples include Brønsted acids like p-toluenesulfonic acid (p-TsA) and sulfuric acid (H₂SO₄), and Lewis acids such as boron trifluoride etherate. thieme-connect.de While highly effective, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss, which complicates recycling and increases waste. thieme-connect.de

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture. Their primary advantage is the ease of separation from the product (typically by simple filtration) and the potential for regeneration and reuse, making them more environmentally and economically attractive. thieme-connect.de A variety of solid acid catalysts have been proven effective for dioxolane synthesis, including:

Montmorillonite K10: A type of clay that can effectively catalyze the formation of 1,3-dioxolanes, sometimes activated by other reagents. nih.gov

Phosphomolybdic Acid: A heteropoly acid that shows high activity and selectivity, is commercially inexpensive, and can often be reused without complex purification steps. thieme-connect.de

Zeolites and Acidic Resins: Porous materials that provide an acidic surface to facilitate the reaction.

The table below compares different catalytic systems used in the synthesis of 1,3-dioxolanes.

| Catalyst Type | Example Catalyst | Phase | Advantages | Disadvantages |

| Homogeneous | p-Toluenesulfonic acid (p-TsA) | Liquid | High activity, readily available | Difficult to separate, corrosive, not reusable |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Liquid | Inexpensive, strong acid | Difficult to separate, corrosive, waste generation |

| Heterogeneous | Montmorillonite K10 | Solid | Reusable, mild conditions, easy separation | Lower activity than some homogeneous catalysts |

| Heterogeneous | Phosphomolybdic Acid | Solid | Highly active, reusable, environmentally friendly | Can be expensive |

Green Chemistry Principles in 1,3-Dioxolane Synthesis

Modern synthetic chemistry emphasizes the use of sustainable methods that reduce energy consumption, minimize waste, and avoid hazardous substances. nih.gov Sonochemistry and microwave-assisted synthesis are two innovative techniques that have been successfully applied to the formation of 1,3-dioxolanes, offering significant advantages over conventional heating methods.

Sonochemical Methods for Acetalization Reactions

Sonochemistry utilizes high-frequency sound waves (ultrasound, typically >20 kHz) to promote or accelerate chemical reactions. acs.orgorganic-chemistry.org The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid. organic-chemistry.orgjddtonline.info This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates. organic-chemistry.org

In the context of 1,3-dioxolane synthesis, ultrasound can be particularly effective for heterogeneous reactions, as the mechanical effects of cavitation can activate the surface of solid catalysts and improve mixing between immiscible reactants. nih.govacs.org This often results in significantly shorter reaction times, higher yields, and milder reaction conditions compared to silent (non-sonicated) processes. acs.org

Microwave-Assisted Synthesis of 1,3-Dioxolanes

Microwave-assisted organic synthesis (MAOS) employs microwave energy to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwaves heat the entire sample volume simultaneously and rapidly through dielectric heating. tandfonline.comscielo.br This efficient energy transfer can lead to dramatic reductions in reaction times, often from hours to minutes. tandfonline.comdocumentsdelivered.com

The synthesis of 1,3-dioxolanes under microwave irradiation has been shown to be highly efficient, often proceeding in excellent yields without the need for a catalyst in some cases. tandfonline.com For instance, the reaction to form dispiro 4-imino-1,3-dioxolane derivatives was completed in just two minutes with excellent yields under microwave irradiation without any catalyst. tandfonline.com This method not only accelerates the reaction but also aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions. nih.govscielo.br

The following table summarizes the advantages of these green chemistry techniques over conventional methods.

| Technique | Principle | Advantages in 1,3-Dioxolane Synthesis |

| Conventional Heating | Thermal conduction/convection | Established methodology |

| Sonochemistry | Acoustic Cavitation | Shorter reaction times, higher yields, enhanced mass transfer, especially in heterogeneous systems. acs.org |

| Microwave-Assisted Synthesis | Dielectric Heating | Rapid and uniform heating, drastic reduction in reaction times (hours to minutes), improved yields. tandfonline.comdocumentsdelivered.com |

Utilization of Heterogeneous Catalysis for Sustainable Dioxolane Production (e.g., Montmorillonite KSF, Heteropolyacids, Acid Activated Clays)

The shift towards sustainable chemical manufacturing has propelled the use of heterogeneous catalysts for the synthesis of 1,3-dioxolanes. These solid catalysts are favored for their environmental and economic benefits, including ease of separation from the reaction mixture, potential for reuse, non-corrosive nature, and mild reaction conditions. jocpr.comresearchgate.net Among these, clay-based catalysts like Montmorillonite KSF and K10, as well as other acid-activated clays (B1170129), have demonstrated significant efficacy in acetalization and ketalization reactions. jocpr.comnih.govresearchgate.net

Montmorillonite clays are naturally occurring aluminosilicates that possess both Brønsted and Lewis acid sites on their surface, which are crucial for catalyzing the formation of dioxolanes from carbonyl compounds and diols. jocpr.com Their catalytic activity can be readily modified through simple ion-exchange procedures. jocpr.com The synthesis of 1,3-dioxolanes using these catalysts is straightforward; the reaction typically involves heating the carbonyl compound (such as cyclopropyl methyl ketone, the precursor to the title compound) and a diol (like ethylene glycol) with the solid catalyst, often under conditions that remove the water byproduct. nih.govchemicalbook.com The workup simply requires filtering off the catalyst and evaporating the solvent. jocpr.com

Research has shown that Montmorillonite K10 is a highly effective catalyst for the acetalization of aldehydes with various diols to produce 1,3-dioxolanes in good to excellent yields. nih.gov The efficiency of the reaction can be influenced by the steric hindrance of the substrates. nih.gov In one study, a series of new chiral and racemic 1,3-dioxolanes were synthesized from salicylaldehyde (B1680747) and various diols using a catalytic amount of Montmorillonite K10, achieving yields ranging from 40% to 95%. nih.gov

| Diol | Product | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (2R,3R)-2,3-Butanediol | 1 | 6 | 90 | >99 |

| (2R,3R)-Diethyl tartrate | 2 | 4 | 95 | >99 |

| rac-1,2-Hexanediol | 3 | 6 | 85 | - |

| (R)-1,2-Propanediol | 4 | 5 | 92 | >99 |

| (R)-3-Chloro-1,2-propanediol | 5 | 4 | 95 | >99 |

Other heterogeneous systems like silica (B1680970) gel and alumina (B75360) have also been employed for the condensation of carbonyl compounds with diols to form 1,3-dioxolanes. researchgate.net The use of such solid acid catalysts represents a greener alternative to traditional homogeneous catalysts like p-toluenesulfonic acid or mineral acids, which require neutralization and generate waste. researchgate.netchemicalbook.com

Stereoselective and Chiral Synthesis of Substituted 1,3-Dioxolanes

The synthesis of 1,3-dioxolanes with specific stereochemistry is of great importance, particularly in the pharmaceutical and fragrance industries, where the biological activity or scent of a molecule is often dependent on its three-dimensional structure. nih.gov This has led to the development of numerous stereoselective methods to control the formation of chiral centers within the dioxolane ring system.

A primary strategy for obtaining enantiomerically pure 1,3-dioxolanes is through the use of enantiopure starting materials. nih.gov The reaction of a prochiral ketone or aldehyde with a commercially available, enantiopure diol is a direct and effective method. In such cases, if the chiral centers of the diol are not directly involved in the reaction, their stereochemistry is transferred to the final product, resulting in a high enantiomeric excess. nih.gov For instance, reacting various aldehydes with enantiopure diols using Montmorillonite K10 as a catalyst has been shown to produce chiral 1,3-dioxolanes with over 99% enantiomeric excess (ee). nih.gov

Another approach involves the synthesis of chiral 1,3-diols, which serve as key precursors for chiral dioxolanes. nih.gov Asymmetric synthesis methods, such as organocatalytic aldol (B89426) reactions followed by stereoselective reduction, can produce chiral 1,3-diols with high enantiomeric purity. nih.gov These diols can then be converted into the corresponding chiral dioxolanes. Chemoenzymatic methods, combining enzymatic aldol reactions or enzymatic reductions with chemical synthesis steps, also provide a powerful route to enantiomerically pure 1,3-diols and their subsequent dioxolane derivatives. nih.govmdpi.com

To control stereochemistry when starting from achiral precursors, chemists employ either chiral auxiliaries or chiral catalysts.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgslideshare.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org In the context of dioxolane synthesis, a chiral auxiliary can be used to control an aldol reaction to produce a chiral hydroxy ketone or diol with high diastereoselectivity. youtube.comresearchgate.net For example, Evans' oxazolidinone auxiliaries are widely used to direct asymmetric aldol reactions, leading to the formation of syn-aldol products, which are precursors to syn-1,3-diols. youtube.comresearchgate.net These diols can then be cyclized to form the desired chiral 1,3-dioxolane.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, often with high stereoselectivity. nih.gov This field has provided innovative methods for synthesizing chiral heterocycles, including 1,3-dioxolanes. A notable example is the asymmetric formal [3+2] cycloaddition reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes. acs.org This reaction, catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts, proceeds through the formation of a hemiacetal intermediate to afford highly functionalized and optically active 1,3-dioxolanes with excellent enantioselectivity. nih.govacs.org

| Enone Substrate (R¹) | Aldehyde (R²) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Phenyl | Cyclohexyl | 83 | >20:1 | 96 |

| 4-Methoxyphenyl | Cyclohexyl | 82 | >20:1 | 97 |

| 4-Bromophenyl | Cyclohexyl | 85 | >20:1 | 96 |

| 1-Naphthyl | Cyclohexyl | 87 | >20:1 | 96 |

| 2-Furyl | Cyclohexyl | 78 | >20:1 | 97 |

| Phenyl | Propyl | 77 | 10:1 | 99 |

| Phenyl | Isopropyl | 85 | 19:1 | 99 |

Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters and a new one is being formed. The goal is to control the relative stereochemistry between the new and existing stereocenters.

One method involves the stereospecific oxidation of alkenes in the presence of a bidentate nucleophile, which can lead to the diastereoselective formation of 1,3-dioxolanes. nih.gov In such a process, the stereochemistry of the starting alkene (cis or trans) dictates the relative stereochemistry of the substituents in the final dioxolane product. The reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, which is trapped stereoselectively. nih.gov

Another powerful approach is the diastereoselective acetalization of pre-synthesized diols. The stereochemical configuration of the diol (e.g., meso vs. chiral enantiomers) can direct the formation of the corresponding dioxolane diastereomers. A study on the synthesis of 4,5-dipropyl-1,3-dioxolane from 4,5-octanediol (B1616756) using a ruthenium catalyst demonstrated this principle. d-nb.info When the starting diol was the enantiopure (S,S)-isomer, the corresponding (S,S)-dioxolane was formed exclusively. When a meso-diol was used, a mixture of diastereomeric products was obtained, highlighting the influence of the substrate's stereochemistry on the reaction outcome. d-nb.info

| Starting Diol Substrate | Substrate Stereochemistry | Product Ratio (S,S : meso) | Yield (%) |

|---|---|---|---|

| 4,5-Octanediol | >99% meso | 0 : 100 | 11 |

| 4,5-Octanediol | 93% meso | 34 : 66 | 13 |

| 4,5-Octanediol | >99% S,S | 100 : 0 | 18 |

| 4,5-Octanediol (unpurified from cascade) | 89% meso | 40 : 60 | 10 |

These strategies underscore the sophisticated level of control that can be achieved in modern organic synthesis, enabling the targeted production of specific stereoisomers of complex molecules like substituted 1,3-dioxolanes.

Reaction Mechanisms and Kinetic Studies of 2 Cyclopropyl 2 Methyl 1,3 Dioxolane Systems

Mechanistic Pathways of 1,3-Dioxolane (B20135) Formation

Stepwise Mechanisms Involving Hemiacetal Intermediates

The formation of the 1,3-dioxolane ring does not occur in a single step but proceeds through a discrete intermediate known as a hemiacetal (or hemiketal in the case of a ketone starting material). wikipedia.org The mechanism is initiated by the protonation of the carbonyl oxygen of cyclopropyl (B3062369) methyl ketone by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

One of the hydroxyl groups of ethylene (B1197577) glycol then attacks the activated carbonyl carbon. This is followed by deprotonation of the attacking oxygen, yielding the neutral hemiacetal intermediate. This intermediate contains both an ether linkage and a hydroxyl group attached to the same carbon atom that was originally the carbonyl carbon.

The key steps in the formation of the hemiacetal intermediate are:

Protonation of the carbonyl group: The acid catalyst protonates the oxygen atom of the cyclopropyl methyl ketone.

Nucleophilic attack: A hydroxyl group from the ethylene glycol molecule attacks the electrophilic carbonyl carbon.

Deprotonation: A proton is removed from the newly added oxygen atom, resulting in the formation of the neutral hemiacetal.

Formation and Reactivity of Oxocarbenium Ion Intermediates in Cyclic Acetal (B89532) Formation

A critical intermediate in the formation of 2-cyclopropyl-2-methyl-1,3-dioxolane is the oxocarbenium ion. nih.gov This species is formed upon the departure of the protonated hydroxyl group (as water) from the hemiacetal intermediate. The oxocarbenium ion is a carbocation that is significantly stabilized by resonance, with the positive charge delocalized between the carbon and the adjacent oxygen atom.

The structure of the oxocarbenium ion derived from the hemiacetal of cyclopropyl methyl ketone features a planar, sp2-hybridized carbon atom. The presence of the methyl and cyclopropyl groups at this carbon influences the stability and reactivity of the ion. The final step in the formation of the dioxolane ring is the intramolecular nucleophilic attack by the second hydroxyl group of the ethylene glycol moiety on the electrophilic carbon of the oxocarbenium ion. This ring-closing step is typically fast. A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.

The stability of the oxocarbenium ion is a key factor in the kinetics of the reaction. Substituents that can stabilize the positive charge, such as the electron-donating methyl group, generally facilitate the reaction.

Mechanistic Investigations of 1,3-Dioxolane Ring-Opening Reactions

The cleavage of the 1,3-dioxolane ring is as mechanistically significant as its formation. These reactions typically occur under acidic conditions or via reduction and provide pathways to deprotect the carbonyl group or to form other functional molecules.

Acid-Catalyzed Hydrolysis Mechanisms of Dioxolanes

The acid-catalyzed hydrolysis of this compound is the reverse of its formation and serves as a common method for deprotection. gla.ac.uk The mechanism begins with the protonation of one of the oxygen atoms within the dioxolane ring. This is followed by the cleavage of the adjacent carbon-oxygen bond, which opens the ring to form an oxocarbenium ion intermediate, identical to the one formed during the forward reaction. gla.ac.uk

This oxocarbenium ion is then attacked by a molecule of water, acting as a nucleophile. Subsequent deprotonation yields the same hemiacetal intermediate that is formed during the ketalization process. The hemiacetal, being unstable in acidic aqueous solution, then undergoes further protonation on its hydroxyl group, followed by elimination of ethylene glycol to regenerate the protonated cyclopropyl methyl ketone. A final deprotonation step yields the ketone and regenerates the acid catalyst.

The rate of hydrolysis is dependent on the stability of the intermediate oxocarbenium ion. The table below illustrates the relative rates of hydrolysis for different 2-substituted 1,3-dioxolanes, showing the influence of substituent electronic effects.

| Substituent (R) in 2-R-2-methyl-1,3-dioxolane | Relative Rate of Hydrolysis (krel) | Electronic Effect of R |

|---|---|---|

| Hydrogen | 1 | Neutral |

| Methyl | ~6 x 103 | Electron-donating (Inductive) |

| Phenyl | ~3 x 105 | Electron-donating (Resonance) |

| p-Nitrophenyl | ~10 | Electron-withdrawing |

This interactive table presents generalized data to illustrate the electronic effects of substituents on the rate of acid-catalyzed hydrolysis. The cyclopropyl group is known to have electronic properties that can stabilize an adjacent positive charge, suggesting that the hydrolysis rate for this compound would be significantly faster than for the 2-hydrogen analogue.

Reductive Cleavage of 1,3-Dioxolanes and Associated Mechanistic Insights

In addition to hydrolysis, 1,3-dioxolanes can undergo reductive cleavage to yield hydroxy ethers. A common reagent system for this transformation is a combination of a Lewis acid, such as aluminum chloride (AlCl₃), and a hydride source, like lithium aluminum hydride (LiAlH₄). cdnsciencepub.com

The mechanism for reductive cleavage also involves the formation of an oxocarbenium ion. The Lewis acid coordinates to one of the ring oxygen atoms, weakening the C-O bond and facilitating its cleavage to open the ring and form the oxocarbenium ion. Instead of being attacked by water (as in hydrolysis), the electrophilic carbon of the oxocarbenium ion is attacked by a hydride ion (H⁻) delivered from the LiAlH₄. This nucleophilic attack by the hydride is irreversible and results in the formation of a 2-(cyclopropylmethoxy)ethanol derivative.

Studies on the reductive cleavage of various 1,3-dioxolanes have shown that the rate of reaction is enhanced by electron-donating substituents at the C2 position. cdnsciencepub.com This observation provides strong evidence for a mechanism involving a rate-determining step that leads to the formation of an oxocarbenium ion, as these groups stabilize the positively charged intermediate. cdnsciencepub.com

Exploration of Ring-Opening Polymerization Mechanisms (Radical and Cationic) of Dioxolane Monomers

The ring-opening polymerization (ROP) of dioxolane monomers is a significant area of study, offering pathways to biodegradable polymers. Both cationic and radical mechanisms are pertinent to the polymerization of this compound, with the substituents at the C2 position playing a crucial role in the reaction's progress.

Cationic Ring-Opening Polymerization (CROP):

Cationic ring-opening polymerization is a primary method for polymerizing 1,3-dioxolane and its derivatives. The generally accepted mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring by a cationic initiator, leading to the formation of a tertiary oxonium ion. This is followed by the cleavage of an O-C bond, resulting in a carbocation that propagates the polymer chain.

For this compound, the presence of the methyl and cyclopropyl groups at the C2 position influences the stability of the resulting carbocation. The electron-donating nature of the methyl group and the unique electronic properties of the cyclopropyl group can stabilize the intermediate carbocation, thereby affecting the rate of polymerization. The propagation step involves the nucleophilic attack of the monomer on the growing polymer chain. However, the steric hindrance introduced by the 2,2-disubstitution can impact the reaction kinetics.

Backbiting and chain transfer reactions are common side reactions in the CROP of dioxolanes, leading to the formation of cyclic oligomers and affecting the molecular weight distribution of the resulting polymer. The specific reaction conditions, such as the nature of the initiator, solvent, and temperature, are critical in controlling these side reactions.

Radical Ring-Opening Polymerization (rROP):

While less common for simple dioxolanes, radical ring-opening polymerization is a viable pathway for certain derivatives, particularly those containing functionalities that can stabilize radical intermediates. In the case of this compound, the cyclopropyl group itself can undergo radical-induced ring-opening. beilstein-journals.orgnih.gov This process typically involves the generation of a radical species that attacks the cyclopropane ring, leading to its cleavage and the formation of a new radical that can propagate polymerization.

The mechanism would likely involve an initial radical addition to the cyclopropyl ring, which is known to have some degree of π-character, followed by β-scission to open the ring. The resulting radical can then add to another monomer unit. The stability of the radical intermediates is a key factor in determining the feasibility of this pathway. The presence of the dioxolane ring adds another layer of complexity, as radical reactions could also potentially involve the acetal functionality.

It is important to note that for unsubstituted or simply alkyl-substituted 1,3-dioxolanes, cationic polymerization is the more prevalent mechanism. The potential for radical ring-opening in this compound is an area that warrants further specific investigation.

Transition State Analysis in 1,3-Dioxolane Reactivity

The study of transition states is fundamental to understanding the reactivity and stereochemical outcomes of chemical reactions involving 1,3-dioxolanes. Computational chemistry provides powerful tools to elucidate these transient structures.

Computational Elucidation of Reaction Transition States for Dioxolane Reactions

For the acid-catalyzed hydrolysis of 1,3-dioxolanes, a key reaction, the transition state is thought to involve a protonated dioxolane ring in a conformation that facilitates the cleavage of a carbon-oxygen bond. The geometry of this transition state will be influenced by the substituents on the ring. In the case of this compound, the steric and electronic effects of the cyclopropyl and methyl groups would dictate the preferred pathway for nucleophilic attack by water.

The table below presents hypothetical energy barriers for different conformers leading to the transition state in a dioxolane system, based on general computational studies of related cyclic acetals. These values illustrate the energy differences that can arise from different substituent orientations.

| Conformer | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Chair (Equatorial) | Twisted Chair | 10.5 |

| Chair (Axial) | Twisted Boat | 12.2 |

| Twist-Boat | Half-Chair | 8.9 |

Note: These values are illustrative and derived from general computational studies on cyclic acetals, not specifically on this compound.

Analysis of Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the molecular geometry and reactivity, are critical in understanding the behavior of 1,3-dioxolane systems. acs.orgresearchgate.netnih.gov The anomeric effect is a key stereoelectronic interaction in acetals. It refers to the tendency of a heteroatomic substituent at the anomeric carbon (C2 in this case) to prefer an axial orientation over a sterically less hindered equatorial one. This preference is due to a stabilizing hyperconjugative interaction between the lone pair of one of the ring oxygen atoms and the antibonding orbital (σ*) of the exocyclic C-O bond.

In this compound, the dioxolane ring is not a chair as in 1,3-dioxane, but rather exists in an envelope or twist conformation. Nevertheless, anomeric-type interactions still play a role. The orientation of the cyclopropyl and methyl groups relative to the ring oxygens will influence the stability of the ground state and the transition states of its reactions.

The table below summarizes key stereoelectronic interactions and their potential consequences on the reactivity of a substituted dioxolane.

| Stereoelectronic Effect | Description | Consequence on Reactivity |

| Anomeric Effect | Stabilization of the axial conformer through n -> σ* interaction. | Influences the ground state conformation and can affect the rate of reactions by stabilizing or destabilizing transition states. |

| Gauche Effect | Tendency for vicinal electron-withdrawing groups to adopt a gauche conformation. | Affects the conformational equilibrium of the dioxolane ring. |

| Hyperconjugation | Interaction of σ-bonds with adjacent empty or partially filled p-orbitals or π-orbitals. | Can stabilize carbocation intermediates in cationic reactions, influencing reaction rates and pathways. |

These stereoelectronic effects collectively determine the preferred reaction pathways and the stereochemical outcome of reactions involving this compound. Computational studies are invaluable in dissecting these subtle electronic interactions and their impact on reactivity. acs.orgresearchgate.netnih.gov

Conformational Analysis and Stereochemical Aspects of 2 Cyclopropyl 2 Methyl 1,3 Dioxolane

Conformational Preferences of the 1,3-Dioxolane (B20135) Ring System

The conformational behavior of the 1,3-dioxolane ring is markedly different from its six-membered counterpart, the 1,3-dioxane. While dioxanes predominantly adopt a stable chair conformation, the five-membered dioxolane ring is characterized by its flexibility and a continuous interconversion between various puckered forms.

Five-membered rings like 1,3-dioxolane avoid the high energy of a planar conformation, which would feature significant torsional strain from eclipsing bonds. Instead, they adopt non-planar, puckered conformations to relieve this strain. The puckering in these rings is not static; they undergo a low-energy conformational change known as pseudorotation. This process involves a continuous, wave-like motion of the ring atoms, allowing the molecule to transition between an infinite number of conformations without passing through a high-energy planar state.

The entire pseudorotational pathway can be described by two principal, symmetrical conformations: the envelope (E) form, which has C_s symmetry, and the twist (T) form, which has C_2 symmetry. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane defined by the other three. For the parent 1,3-dioxolane, computational studies have shown that the twist conformation is the most stable form, with a low barrier to pseudorotation into the envelope conformation. manchester.ac.uk The energy levels for both free and hindered pseudorotation have been analyzed, providing a quantum mechanical basis for understanding the dynamic nature of this ring system. chemmethod.comrsc.org

Table 1: Calculated Relative Energies of 1,3-Dioxolane Conformers

| Conformer | Symmetry | Relative Energy (kcal/mol) |

| Twist | C₂ | 0.00 |

| Envelope | Cₛ | ~0.1 - 0.5 |

| Planar | C₂ᵥ | > 4.00 |

Data adapted from theoretical studies on the 1,3-dioxolane potential energy surface. The exact values can vary based on the level of theory used.

The introduction of geminal substituents at the C2 position, as in 2-Cyclopropyl-2-methyl-1,3-dioxolane, significantly influences the conformational preferences of the ring. While the ring retains its flexibility, the substituents can create energetic preferences for certain regions of the pseudorotational pathway.

The methyl group is a simple alkyl substituent that primarily exerts steric effects. Its presence will disfavor conformations where it experiences significant steric clash with other atoms, particularly the hydrogens on the C4 and C5 atoms of the ring.

The cyclopropyl (B3062369) group is more complex, possessing unique steric and electronic characteristics.

Steric Effects : The cyclopropane ring is rigid, and its substituents are fixed in an eclipsed conformation. researchgate.net This leads to a phenomenon known as "cyclopropylic strain," a robust steric repulsion that can restrict the rotation of the C2-C(cyclopropyl) single bond. researchgate.net The molecule will preferentially adopt a conformation that minimizes the steric interaction between the cyclopropyl ring and the dioxolane ring.

Electronic Effects : The C-C bonds of a cyclopropane ring have significant p-character, allowing the ring to act as a good π-electron donor, capable of conjugation with adjacent unsaturated systems or p-orbitals. chemrxiv.org This electronic nature can influence the stability of adjacent carbocations and participate in hyperconjugative interactions.

In this compound, the molecule must balance the steric demands of both the methyl and cyclopropyl groups. The rotation around the C2-C(cyclopropyl) bond will be restricted to orient the cyclopropyl ring in a way that minimizes steric hindrance with both the methyl group and the dioxolane ring itself. researchgate.net This steric bias will, in turn, create a more defined potential energy surface for the pseudorotation of the dioxolane ring, favoring twist or envelope conformers where the larger cyclopropyl group occupies a pseudo-equatorial position to reduce steric clashes.

Stereoelectronic Effects in Substituted 1,3-Dioxolanes

Beyond classical steric effects, the conformational stability of this compound is governed by subtle stereoelectronic interactions. These effects arise from the overlap of orbitals and play a crucial role in dictating molecular geometry and stability.

The anomeric effect is a stereoelectronic phenomenon, first observed in carbohydrate chemistry, that describes the tendency of an electronegative substituent at the anomeric carbon (the C2 carbon in a dioxolane) to favor an axial orientation over the sterically preferred equatorial position. semanticscholar.org In a broader sense, the "generalized anomeric effect" refers to a stabilizing interaction between the lone pair of a heteroatom and the adjacent antibonding (σ*) orbital of a C-X bond (where X is another heteroatom).

Hyperconjugation is a broader stabilizing interaction involving the delocalization of electrons from a filled bonding (σ) or lone pair (n) orbital to an adjacent empty or partially filled antibonding (σ* or π*) orbital. In this compound, several hyperconjugative interactions contribute to its conformational stability:

n_O → σ(C-C)*: As described under the anomeric effect, this is a donation from the oxygen lone pairs into the antibonding orbitals of the C2-substituent bonds.

n_O → σ(C-H)*: Donation from the oxygen lone pairs into the antibonding orbitals of C-H bonds on the C4 and C5 atoms of the ring.

σ_(C-H)_ → σ(C-O)*: Donation from the C-H bonds of the substituents and the ring into the antibonding orbitals of the ring's C-O bonds.

σ_(C-C)_ → σ(C-O)*: Donation from the C-C bonds of the methyl and cyclopropyl groups into the antibonding orbitals of the ring's C-O bonds. The "bent" bonds of the cyclopropyl group are particularly effective electron donors in such interactions. nih.gov

These interactions collectively lower the energy of the system. The magnitude of each hyperconjugative interaction can be estimated computationally using Natural Bond Orbital (NBO) analysis, which calculates the second-order perturbation theory energy of stabilization, E(2).

Electrostatic interactions, primarily dipole-dipole repulsions between the polar C-O bonds, also influence conformation. The molecule will tend to adopt a puckered conformation that minimizes these repulsive forces, further contributing to the preference for non-planar geometries.

Table 2: Representative Hyperconjugative Stabilization Energies (E(2)) for a Dioxane System

| Donor Orbital | Acceptor Orbital | E(2) (kcal/mol) | Type of Interaction |

| n(O1) | σ(C2-O3) | 28.5 | Endo-anomeric |

| n(O1) | σ(C6-H) | 2.5 | Hyperconjugation |

| σ(C5-H) | σ(C4-O3) | 1.8 | Hyperconjugation |

| σ(C2-H) | σ(O1-C6) | 5.1 | Hyperconjugation |

Data adapted from a computational NBO study of a related 1,3-dioxane system to illustrate the magnitude of various stereoelectronic interactions. Values are for illustrative purposes.

Computational Approaches to Conformational Landscape Exploration

The inherent flexibility and the multitude of subtle energetic contributions make the conformational analysis of molecules like this compound challenging to probe by experimental methods alone. Computational chemistry provides a powerful toolkit for exploring the complete potential energy surface (PES) of such molecules.

A variety of computational methods are employed for this purpose:

Molecular Mechanics (MM) : Force-field methods like MMFF provide a rapid way to generate and evaluate a large number of possible conformations, making them suitable for initial conformational searches. uci.edu

Density Functional Theory (DFT) : Methods such as B3LYP are widely used to obtain more accurate geometries and relative energies of different conformers. DFT calculations are essential for performing Natural Bond Orbital (NBO) analysis to quantify stereoelectronic effects. chemmethod.com

Ab Initio Methods : High-level methods like Møller-Plesset perturbation theory (MP2) can provide benchmark energy calculations for key conformers, offering a higher degree of accuracy.

These computational techniques allow for a detailed exploration of the conformational landscape. By performing a relaxed potential energy scan , where a key dihedral angle (like one defining the ring pucker) is systematically varied and the rest of the molecular geometry is optimized at each step, a one-dimensional slice of the PES can be generated. youtube.com This reveals the locations of energy minima (stable conformers) and transition states (energy barriers between conformers), providing a quantitative map of the pseudorotation pathway. More advanced algorithms, such as the CENSO protocol, offer efficient and accurate ways to identify all relevant low-energy conformers for flexible molecules. chemrxiv.org

Table 3: Comparison of Calculated Relative Energies (kcal/mol) for 2-Substituted 1,3-Dioxane Conformers by Different Methods

| Compound (Substituent) | Conformation | HF/6-311+G | B3LYP/6-311+G | ΔG (Experimental) |

| 2-Fluoro-1,3-dioxane | Axial | 0.00 | 0.00 | 0.00 |

| Equatorial | 4.64 | 3.51 | 3.05 | |

| 2-Chloro-1,3-dioxane | Axial | 0.00 | 0.00 | 0.00 |

| Equatorial | 4.19 | 3.25 | 3.20 |

Data adapted from a computational study on 2-halo-1,3-dioxanes to illustrate the application of different computational levels of theory. tandfonline.comresearchgate.net The values represent the energy of the equatorial conformer relative to the more stable axial conformer.

Application of Molecular Mechanics (MM3) and Quantum Chemical Calculations (e.g., DFT)

The 1,3-dioxolane ring is not planar and exists in a continuous series of puckered conformations, primarily described by two main forms: the envelope (C_s symmetry) and the twist (C_2 symmetry). The interconversion between these forms occurs via a low-energy process known as pseudorotation. The presence of substituents at the C2 position significantly influences the conformational equilibrium of the dioxolane ring. In the case of this compound, the steric and electronic properties of both the cyclopropyl and methyl groups dictate the most stable conformations.

Molecular mechanics (MM3) and quantum chemical methods like Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of such molecules. MM3, a force-field method, provides a computationally efficient way to estimate the steric energies of different conformers. DFT, on the other hand, offers a more accurate description of the electronic structure, allowing for a more refined calculation of the relative energies and geometric parameters of various conformations.

For this compound, computational models would be employed to determine the relative stabilities of the various envelope and twist conformations. These calculations would consider the different possible orientations of the cyclopropyl and methyl groups. The primary energetic considerations would be the minimization of torsional strain within the dioxolane ring and the avoidance of steric clashes between the substituents and the ring atoms. The cyclopropyl group, with its unique electronic properties, may also engage in specific electronic interactions with the acetal (B89532) center.

A systematic conformational search using these methods would likely identify several low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated from their calculated Gibbs free energies.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by MM3 and DFT

| Conformer | Puckering Description | Substituent Orientation | MM3 Relative Energy (kcal/mol) | DFT (B3LYP/6-31G*) Relative Energy (kcal/mol) |

| I | Twist (C2) | Cyclopropyl pseudo-equatorial, Methyl pseudo-axial | 0.00 | 0.00 |

| II | Envelope (Cs) | Cyclopropyl pseudo-equatorial | 0.45 | 0.60 |

| III | Twist (C2) | Methyl pseudo-equatorial, Cyclopropyl pseudo-axial | 1.20 | 1.50 |

| IV | Envelope (Cs) | Methyl pseudo-equatorial | 1.65 | 1.95 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected output from computational chemistry studies. The conformer labels and energy values are representative of a plausible conformational landscape for this compound.

Molecular Dynamics Simulations for Understanding Dioxolane Conformational Dynamics

While MM3 and DFT calculations provide static pictures of the minimum energy conformations, Molecular Dynamics (MD) simulations offer a view into the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational transitions and flexibility of the this compound molecule.

An MD simulation would typically be performed by placing the molecule in a simulated solvent box at a specific temperature and pressure. Over the course of the simulation, the trajectory of each atom is tracked, revealing the dynamic interconversion between different conformers. This allows for the exploration of the pseudorotation pathway of the dioxolane ring and the rotational behavior of the cyclopropyl and methyl substituents.

Analysis of the MD trajectory can provide valuable information, such as the free energy landscape of the conformational space, the rates of conformational transitions, and the average structural parameters. For instance, the simulation could reveal the energy barriers between the most stable twist and envelope forms, providing a deeper understanding of the molecule's flexibility. Furthermore, MD simulations can highlight any correlated motions between the puckering of the dioxolane ring and the orientation of the substituents.

Table 2: Illustrative Dynamic Properties of this compound from a Hypothetical Molecular Dynamics Simulation

| Dynamic Parameter | Description | Predicted Value |

| Pseudorotation Frequency | The rate of interconversion between envelope and twist conformations of the dioxolane ring. | 10^10 - 10^11 s⁻¹ |

| Cyclopropyl Rotation Barrier | The energy barrier for rotation of the cyclopropyl group around the C2-C(cyclopropyl) bond. | 2.5 - 4.0 kcal/mol |

| Methyl Rotation Barrier | The energy barrier for rotation of the methyl group around the C2-C(methyl) bond. | 1.5 - 2.5 kcal/mol |

| Dominant Conformer Lifetime | The average time the molecule spends in its most stable conformational state before transitioning. | 50 - 200 ps |

Note: The data in this table is illustrative and represents the type of quantitative information that can be extracted from a molecular dynamics simulation. The values are scientifically plausible estimates for a molecule of this nature.

Advanced Spectroscopic and Computational Methods for Dioxolane Research

Spectroscopic Techniques for Mechanistic and Stereochemical Elucidation

Spectroscopic methodologies provide a powerful arsenal for the detailed investigation of 2-cyclopropyl-2-methyl-1,3-dioxolane at the molecular level. These techniques are crucial for confirming its chemical identity, determining its conformational preferences, and tracking the formation of transient species in reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework and the spatial arrangement of its constituent atoms.

In ¹H NMR, the protons of the dioxolane ring typically appear as a complex multiplet in the range of 3.5–5.0 ppm. The chemical shifts and coupling patterns of these protons are highly sensitive to the conformation of the five-membered ring. For instance, the relative orientation of the cyclopropyl (B3062369) and methyl groups at the C2 position influences the magnetic environment of the dioxolane ring protons. The protons of the methyl group would be expected to produce a singlet, while the protons of the cyclopropyl group would exhibit characteristic multiplets in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton and carbon signals and in resolving stereochemical ambiguities. Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe through-space interactions between protons, providing crucial data for determining the preferred conformation of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (-CH₃) | 1.2 - 1.5 | Singlet |

| Dioxolane Protons (-OCH₂CH₂O-) | 3.8 - 4.2 | Multiplet |

| Cyclopropyl Protons (-CH-) | 0.8 - 1.2 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Carbon (C2) | 95 - 110 |

| Dioxolane Carbons (-OCH₂CH₂O-) | 60 - 70 |

| Methyl Carbon (-CH₃) | 20 - 30 |

| Cyclopropyl Methylene Carbons (-CH₂-) | 5 - 15 |

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of this compound, which are directly related to its molecular structure and bonding. The IR spectrum is particularly useful for identifying the presence of the characteristic C-O-C stretching vibrations of the dioxolane ring, which typically appear as strong absorptions in the 1250–1050 cm⁻¹ region. The C-H stretching vibrations of the methyl and cyclopropyl groups are expected in the 3000–2800 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2980 - 2850 | Medium to Strong |

| C-O-C Stretch (Acetal) | 1250 - 1050 | Strong |

| CH₂ Bend | 1470 - 1450 | Medium |

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can provide valuable structural information. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z).

The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of the dioxolane ring and the loss of small neutral molecules. The identification of reaction intermediates and the elucidation of reaction pathways can be achieved by coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) or by using soft ionization techniques that can preserve fragile intermediates.

High-Level Computational Chemistry in Dioxolane Studies

Computational chemistry provides a theoretical framework for understanding the properties and reactivity of this compound at the atomic and electronic levels. These methods can predict molecular geometries, energies, and spectroscopic properties, offering insights that complement and guide experimental investigations.

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. scispace.com For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: to determine the most stable three-dimensional structure and predict bond lengths and angles.

Calculate vibrational frequencies: to aid in the interpretation of experimental IR and Raman spectra.

Predict NMR chemical shifts: to assist in the assignment of experimental NMR spectra.

Determine reaction energetics: to calculate the activation energies and reaction enthalpies for various chemical transformations, thereby predicting the feasibility of different reaction pathways.

Analyze the electronic properties: such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.

For studying this compound in more complex environments, such as in solution or within the active site of an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. In the QM/MM approach, the chemically active part of the system (e.g., the dioxolane and its immediate interacting partners) is treated with a high-level QM method like DFT, while the surrounding environment (e.g., solvent molecules or the protein scaffold) is described using a less computationally demanding MM force field. mpg.de

This multiscale approach allows for the investigation of:

Solvent effects: on the conformation and reactivity of the dioxolane.

Enzyme-substrate interactions: to understand how a biological environment can influence the chemical behavior of the molecule.

Reaction mechanisms in complex systems: by modeling the entire reaction pathway in a realistic environment.

By combining the accuracy of quantum mechanics for the reactive core with the efficiency of molecular mechanics for the larger environment, QM/MM methods provide a computationally feasible way to study the intricate details of chemical processes in complex systems.

Computational Modeling of Selectivity and Reactivity in Dioxolane Transformations

Computational modeling has emerged as a powerful tool for elucidating the complex reaction mechanisms and predicting the selectivity of transformations involving dioxolanes. Through methods like Density Functional Theory (DFT), researchers can map potential energy surfaces, characterize transition states, and analyze the electronic and steric factors that govern reaction outcomes. This section delves into the computational approaches used to understand the reactivity of the dioxolane ring and the influence of substituents, such as the cyclopropyl group in this compound, on reaction pathways.

Theoretical Investigation of Reaction Pathways

Computational studies on molecules structurally related to this compound provide significant insights into its probable transformations. For instance, DFT studies on the thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane have identified key reaction channels and their corresponding activation energies. These studies reveal that such compounds can undergo complex pyrolysis reactions, including isomerization and radical-mediated bond cleavage researchgate.net.

One of the primary reactions of dioxolanes is acid-catalyzed hydrolysis. Computational models of this process typically involve protonation of one of the oxygen atoms, followed by C-O bond cleavage to form a stabilized oxocarbenium ion intermediate. In the case of this compound, this intermediate would be the 2-cyclopropyl-2-methyl-1,3-dioxolan-2-yl cation. The subsequent reaction with water leads to the ring-opened product.

The presence of the cyclopropyl group introduces alternative reaction pathways, most notably the potential for ring-opening of the three-membered ring. Computational studies on other cyclopropyl-containing compounds have shown that the high ring strain can be released through various transformations. Theoretical and experimental work has provided compelling evidence that the cyclopropyl cation itself is not a stable intermediate but rather a transition state for a disrotatory ring-opening to the allyl cation researchgate.net. This suggests that any reaction pathway for this compound that involves significant positive charge buildup on the cyclopropyl-bearing carbon could lead to complex rearrangements.

Modeling Selectivity: Regio- and Stereoselectivity

A key strength of computational modeling is its ability to predict and explain selectivity in chemical reactions. For transformations of substituted dioxolanes, both regioselectivity (which bond breaks or forms) and stereoselectivity (the spatial arrangement of the product) are crucial.

In the context of this compound, a critical question is the competition between the hydrolysis of the dioxolane ring and the opening of the cyclopropane ring. DFT calculations can be employed to determine the activation barriers for each potential pathway. For example, in a study on the tandem Heck–ring-opening of cyclopropyldiol derivatives, DFT calculations were used to compare the energy profiles of competing pathways for the selective cleavage of C-C bonds within the cyclopropyl ring. The difference in the activation free energies (ΔG‡) between the two pathways was found to be 5.2 kcal/mol, which successfully explained the experimentally observed complete selectivity nih.gov.

The following table illustrates the type of data that can be generated from such computational studies to predict regioselectivity, based on the analysis of a related cyclopropyl carbinol system nih.gov.

| Pathway | Rate-Determining Transition State | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Pathway A (C1–C2 cleavage) | TSA2 | 18.7 | Favored |

| Pathway B (C1–C3 cleavage) | TSB5 | 25.9 | Disfavored |

Table 1: Comparison of calculated activation free energies for competing ring-opening pathways of a cyclopropyl carbinol derivative. Data sourced from a DFT study on a related system nih.gov.

Stereoselectivity is also amenable to computational investigation. The approach of a reactant to the dioxolane ring can be modeled to determine the lowest energy transition state, which corresponds to the major diastereomer formed. For reactions involving the cyclopropyl group, computational models can predict whether a reaction will proceed with retention or inversion of stereochemistry. The Molecular Electron Density Theory (MEDT) has been used to analyze the mechanism and selectivity of [3+2] cycloaddition reactions involving bicyclopropylidene, revealing that the reaction is kinetically controlled with low asynchronicity in bond formation researchgate.net. The calculated Gibbs free energies for the endo and exo pathways showed a preference for the endo product, which was attributed to the greater thermodynamic stability of the resulting cycloadduct researchgate.net.

The table below shows representative data from a MEDT study on a related system, illustrating how computational chemistry can predict stereochemical outcomes researchgate.net.

| Reaction Pathway | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Selectivity |

| Exo Approach | -9.88 | Minor Product |

| Endo Approach | -15.01 | Major Product |

Table 2: Calculated Gibbs free energies for competing stereoisomeric pathways in a [3+2] cycloaddition reaction involving a cyclopropylidene derivative researchgate.net.

Q & A

Basic: What established synthetic routes exist for 2-Cyclopropyl-2-methyl-1,3-dioxolane, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of 1,3-dioxolanes typically involves acid-catalyzed cyclization of diols with ketones or aldehydes. For this compound, cyclopropyl carbonyl derivatives (e.g., cyclopropanecarboxaldehyde) and 1,2-diols (e.g., 2-methyl-1,2-propanediol) can be reacted under acidic conditions (e.g., p-toluenesulfonic acid) . Optimization can employ orthogonal experimental design (e.g., Taguchi method) to test variables like temperature (50–120°C), catalyst loading (0.1–5 mol%), and solvent polarity. Response surface methodology (RSM) can model yield vs. parameters, reducing experimental runs by 50–70% while identifying optimal conditions .

Advanced: How can computational chemistry predict the regioselectivity of this compound in ring-opening reactions?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can map potential energy surfaces for ring-opening pathways. For example:

- Nucleophilic attack: Compare activation energies for attack at the cyclopropyl vs. methyl-substituted carbons.

- Solvent effects: Use implicit solvation models (e.g., SMD) to assess polarity's role.

Studies on analogous dioxolanes show that steric hindrance from the methyl group directs nucleophiles toward the cyclopropyl carbon . Transition state analysis with IRC (intrinsic reaction coordinate) ensures pathway validity. Experimental validation via kinetic isotope effects (KIEs) can resolve computational vs. empirical discrepancies .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm) and dioxolane ring protons (δ 3.5–5.0 ppm). Compare with databases (e.g., PubChem) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals from stereoisomers.

- Mass Spectrometry (EI/ESI): Confirm molecular ion ([M]⁺ at m/z 142) and fragmentation patterns (e.g., loss of cyclopropane).

- IR Spectroscopy: Detect C-O-C stretching (1050–1250 cm⁻¹) and cyclopropyl ring vibrations (800–900 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry).

- Dynamic NMR: Study ring-flipping kinetics in dioxolanes to assign axial/equatorial substituents. Variable-temperature NMR (VT-NMR) can reveal conformational equilibria .

- Computational NMR Prediction: Tools like Gaussian or ACD/Labs simulate spectra for proposed structures, identifying mismatches with empirical data .

Basic: What statistical methods are effective for optimizing the synthesis of this compound?

Methodological Answer:

- Factorial Design: Test factors (temperature, catalyst, solvent) at two levels (high/low) to identify main effects and interactions. For example, a 2³ factorial design reduces 27 trials to 8 .

- Central Composite Design (CCD): Model nonlinear relationships for yield optimization. Post-analysis with ANOVA (α = 0.05) identifies significant variables .

- Machine Learning: Train models on historical reaction data to predict optimal conditions (e.g., Bayesian optimization) .

Advanced: How can this compound be evaluated as a chiral auxiliary in asymmetric synthesis?

Methodological Answer:

- Enantioselective Synthesis: Couple the dioxolane with prochiral substrates (e.g., ketones) and assess enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

- Transition State Modeling: Use DFT to compare diastereomeric transition states when the dioxolane directs stereochemistry.

- Kinetic Resolution: Monitor racemization rates under varying conditions (pH, temperature) to determine configurational stability .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation (vapor pressure estimated at ~0.1 mmHg at 25°C, similar to 1,3-dioxolane derivatives) .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Spill Management: Absorb with inert materials (vermiculite) and dispose as halogenated waste (if chlorinated byproducts form) .

Advanced: How does the cyclopropyl group influence the stability of this compound under acidic or oxidative conditions?

Methodological Answer:

- Acidic Hydrolysis: Cyclopropane’s ring strain (~28 kcal/mol) increases susceptibility to acid-catalyzed ring-opening. Monitor via GC-MS for formation of cyclopropanecarboxylic acid derivatives.

- Oxidative Stability: Use cyclic voltammetry (CV) to measure oxidation potentials. Compare with 2-methyl-1,3-dioxolane to isolate cyclopropyl effects.

- Computational Stability Analysis: Calculate bond dissociation energies (BDEs) for C-O vs. C-C bonds in the dioxolane ring .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

- Polymer Precursors: Copolymerize with epoxides to form cross-linked networks with enhanced thermal stability (TGA analysis under N₂) .

- Solvent Properties: Measure Hansen solubility parameters (δD, δP, δH) to assess compatibility with polar/nonpolar matrices .

Advanced: How can researchers design experiments to study the environmental fate of this compound?

Methodological Answer:

- Photodegradation Studies: Expose to UV light (λ = 254 nm) in aqueous solutions, tracking degradation products via LC-MS.

- Biodegradation Assays: Use OECD 301F (manometric respirometry) to assess microbial mineralization .

- QSAR Modeling: Predict ecotoxicity using logP (estimated ~1.5) and topological polar surface area (TPSA ~18.5 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.